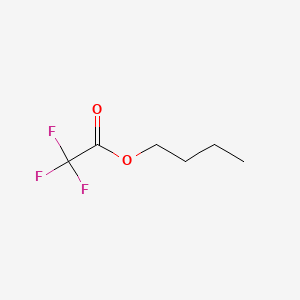n-Butyl trifluoroacetate
CAS No.: 367-64-6
Cat. No.: VC2312167
Molecular Formula: C6H9F3O2
Molecular Weight: 170.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 367-64-6 |
|---|---|
| Molecular Formula | C6H9F3O2 |
| Molecular Weight | 170.13 g/mol |
| IUPAC Name | butyl 2,2,2-trifluoroacetate |
| Standard InChI | InChI=1S/C6H9F3O2/c1-2-3-4-11-5(10)6(7,8)9/h2-4H2,1H3 |
| Standard InChI Key | CLDYDTBRUJPBGU-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)C(F)(F)F |
| Canonical SMILES | CCCCOC(=O)C(F)(F)F |
Introduction
Structural and Identification Information
Chemical Identity
N-Butyl trifluoroacetate is an organic compound classified as a trifluoroacetate ester. Its formal IUPAC name is butyl 2,2,2-trifluoroacetate . The compound is also known by several alternative names including trifluoroacetic acid n-butyl ester, 1-butanol trifluoroacetate, acetic acid trifluoro-butyl ester, and CF3C(O)O(CH2)3CH3 .
Molecular Information
The compound has a molecular formula of C6H9F3O2 with a precise molecular weight of 170.13 g/mol . Its structure features a trifluoromethyl group attached to a carbonyl group, which is connected to a butoxy group. The unique structural identifiers include:
Physical Properties
N-Butyl trifluoroacetate exists as a colorless liquid at room temperature. Its notable physical properties are summarized in the table below:
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 100°C | |
| Density | 1.027 g/cm³ | |
| Flash Point | 15°C | |
| Refractive Index (ND20) | 1.353 | |
| Molecular Weight | 170.13 g/mol |
These physical properties indicate that the compound is relatively volatile with a low flash point, suggesting caution should be exercised during handling and storage.
Chemical Properties and Reactivity
Synthesis
N-Butyl trifluoroacetate is primarily synthesized through the esterification reaction between trifluoroacetic acid and 1-butanol. This process typically requires an acid catalyst, such as sulfuric acid, to facilitate the reaction . The general reaction can be represented as:
CF3COOH + CH3(CH2)3OH → CF3COO(CH2)3CH3 + H2O
This synthesis route is efficient and results in high yields under controlled conditions.
Hydrolysis
The compound undergoes hydrolysis in the presence of water and either an acid or base catalyst. This reaction cleaves the ester bond, yielding trifluoroacetic acid and 1-butanol:
CF3COO(CH2)3CH3 + H2O → CF3COOH + CH3(CH2)3OH
The rate of hydrolysis depends on temperature, pH, and the presence of specific catalysts.
Transesterification
N-Butyl trifluoroacetate can participate in transesterification reactions with other alcohols. In the presence of acid or base catalysts, the butyl group can be exchanged with different alkyl groups to form new trifluoroacetate esters. This reactivity is valuable in organic synthesis applications.
Substitution Reactions
The trifluoroacetate moiety in this compound can serve as a leaving group in various substitution reactions. When suitable nucleophiles are present, along with appropriate catalysts, the trifluoroacetate group can be replaced, making the compound useful in synthetic organic chemistry.
Spectroscopic Properties
Predicted Collision Cross Section Data
Mass spectrometry studies have provided valuable data on the predicted collision cross section (CCS) values for various adducts of n-butyl trifluoroacetate. These measurements are crucial for analytical identification and characterization of the compound.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 171.06275 | 140.2 |
| [M+Na]+ | 193.04469 | 147.0 |
| [M+NH4]+ | 188.08929 | 144.9 |
| [M+K]+ | 209.01863 | 143.0 |
| [M-H]- | 169.04819 | 134.2 |
| [M+Na-2H]- | 191.03014 | 141.1 |
| [M]+ | 170.05492 | 139.0 |
| [M]- | 170.05602 | 139.0 |
This spectroscopic data is particularly useful for analytical chemists in compound identification and purity assessment .
Applications
Chemical Synthesis Applications
N-Butyl trifluoroacetate has proven valuable in organic synthesis as both a reagent and a solvent. Its unique combination of a fluorinated group and ester functionality makes it suitable for various chemical transformations. The compound's relatively high stability coupled with the good leaving group potential of the trifluoroacetate moiety enables selective reactions in complex molecular environments.
Electrochemical Applications
Research has investigated the potential of n-butyl trifluoroacetate as a co-solvent in lithium-ion battery electrolytes, particularly for low-temperature applications. The carbon chain length of trifluoroacetate solvents significantly affects their performance characteristics in electrochemical systems. Studies have compared n-butyl trifluoroacetate with related compounds such as methyl trifluoroacetate (MTFA) and ethyl trifluoroacetate (ETFA) to determine optimal compositions for specific electrochemical applications .
Comparative Applications
The functional properties of n-butyl trifluoroacetate differ from those of other trifluoroacetate esters such as methyl, ethyl, and propyl derivatives. These differences, largely influenced by the butyl chain length and the trifluoromethyl group, make the compound more suitable for certain applications in organic synthesis and industrial processes. The extended carbon chain provides different solubility characteristics and reaction selectivity compared to shorter-chain analogs .
Comparative Analysis with Related Compounds
N-Butyl trifluoroacetate belongs to a family of trifluoroacetate esters that includes methyl, ethyl, and propyl derivatives. Research has explored how carbon chain length affects the properties and applications of these compounds. In particular, studies have compared their effectiveness as electrolyte co-solvents for lithium-ion batteries operating at low temperatures .
The butyl derivative demonstrates distinct physical properties compared to shorter-chain analogs. For instance, its higher boiling point (100°C) compared to shorter-chain trifluoroacetates makes it more suitable for reactions requiring higher temperatures without solvent loss . Additionally, its lower volatility can be advantageous in certain applications where prolonged reaction times are necessary.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume